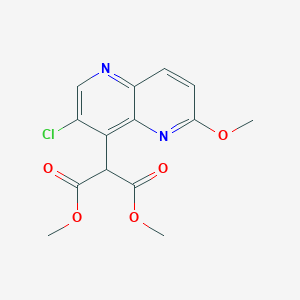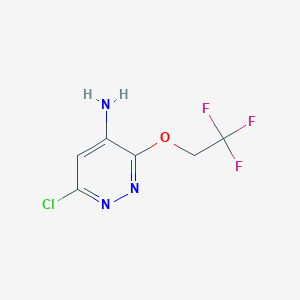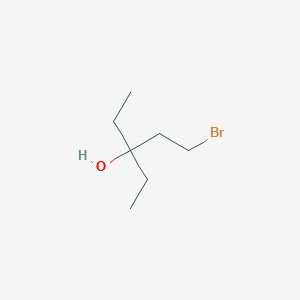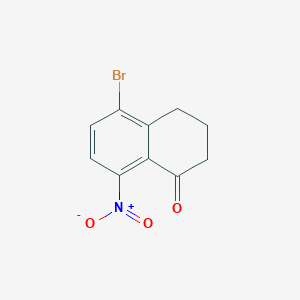
5-((Benzyloxy)amino)pentan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Benzyloxy)amino)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H20N2O·2HCl. It is a derivative of 1,5-pentanediamine, where one of the amine groups is substituted with a benzyloxy group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)amino)pentan-1-amine dihydrochloride typically involves the reaction of 1,5-pentanediamine with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction, purification, and crystallization. The use of advanced techniques like cation exchange resin and crystallization ensures high-quality production suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)amino)pentan-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its original amine form.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted amines, while reduction can regenerate the original 1,5-pentanediamine.
Scientific Research Applications
5-((Benzyloxy)amino)pentan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)amino)pentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzyloxy group allows the compound to bind to certain enzymes and proteins, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research related to enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediamine: The parent compound without the benzyloxy substitution.
Cadaverine: Another diamine with similar structural properties.
Putrescine: A related diamine with different biological activities.
Uniqueness
5-((Benzyloxy)amino)pentan-1-amine dihydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it more versatile in research applications compared to its analogs .
Properties
Molecular Formula |
C12H22Cl2N2O |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
N'-phenylmethoxypentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12;;/h1,3-4,7-8,14H,2,5-6,9-11,13H2;2*1H |
InChI Key |
RZLMKYOUYYACQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid](/img/structure/B8523538.png)




![6-[5-(Hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8523570.png)



![1(2h)-Pyridinecarboxylic acid,4-[3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-3,6-dihydro-,1,1-dimethylethyl ester](/img/structure/B8523602.png)

![methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8523621.png)

